molecular formula C13H18N2O3 B1588933 Methyl 3-amino-4-butyramido-5-methylbenzoate CAS No. 675882-71-0

Methyl 3-amino-4-butyramido-5-methylbenzoate

Cat. No.: B1588933
CAS No.: 675882-71-0
M. Wt: 250.29 g/mol
InChI Key: UITANFWKOFOWHF-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-butyramido-5-methylbenzoate is a chemical compound with the molecular formula C13H18N2O3. It is known for its diverse applications in scientific research, ranging from drug development to material synthesis. The compound features a central aromatic ring with various functional groups, including an amide linkage and an ester group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-butyramido-5-methylbenzoate typically involves the esterification of 3-amino-4-butyramido-5-methylbenzoic acid. The reaction conditions often include the use of methanol and a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-butyramido-5-methylbenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond (C-O-CH3) can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and methanol.

    Amide Bond Cleavage: The amide bond may be cleaved under strong acidic or basic conditions, resulting in the separation of the butyric acid and the 3-amino-5-methylbenzoic acid moieties.

Common Reagents and Conditions

    Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) for acidic and basic hydrolysis, respectively.

    Amide Bond Cleavage: Concentrated sulfuric acid (H2SO4) or sodium hydroxide (NaOH) are typically used for this reaction.

Major Products Formed

    Hydrolysis: The major products are 3-amino-4-butyramido-5-methylbenzoic acid and methanol.

    Amide Bond Cleavage: The major products are butyric acid and 3-amino-5-methylbenzoic acid.

Scientific Research Applications

Methyl 3-amino-4-butyramido-5-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding due to its unique structural features.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-butyramido-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amide and ester groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-butanamido-5-methylbenzoate
  • Methyl 4-(butyrylamino)-5-methyl-3-aminobenzoate
  • Benzoic acid, 3-amino-5-methyl-4-[(1-oxobutyl)amino]-, methyl ester

Uniqueness

Methyl 3-amino-4-butyramido-5-methylbenzoate is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in different fields .

Properties

IUPAC Name

methyl 3-amino-4-(butanoylamino)-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-4-5-11(16)15-12-8(2)6-9(7-10(12)14)13(17)18-3/h6-7H,4-5,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITANFWKOFOWHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1C)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435380
Record name Methyl 3-amino-4-butanamido-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675882-71-0
Record name 3-Amino-4-butyrylamino-5-methylbenzoic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675882-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-4-butanamido-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-amino-5-methyl-4-[(1-oxobutyl)amino]-, methyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the crystal structure of Methyl 3-amino-4-butanamido-5-methylbenzoate?

A1: The crystal structure of Methyl 3-amino-4-butanamido-5-methylbenzoate provides valuable insights into the compound's intermolecular interactions. The abstract states that the crystal structure is stabilized by intermolecular N—H⋯O, C—H⋯N, and C—H⋯O hydrogen bonds []. This information is crucial for understanding the compound's physical properties, such as melting point, solubility, and stability, which are essential factors for its potential applications.

Q2: What are the potential medicinal applications of compounds derived from Methyl 3-amino-4-butanamido-5-methylbenzoate?

A2: While the abstract mentions that Methyl 3-amino-4-butanamido-5-methylbenzoate is an intermediate in the synthesis of compounds with medicinal applications, it does not specify the exact nature of these applications []. Further research and exploration of its derivatives are needed to determine the specific therapeutic areas where this compound might hold promise.

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